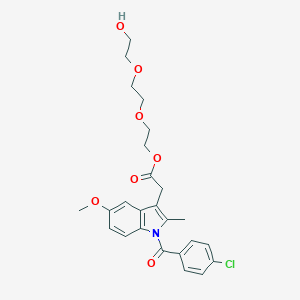
Indomethacin triethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indomethacin triethylene ester, also known as this compound, is a useful research compound. Its molecular formula is C25H28ClNO7 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Delivery Systems
Nanoparticle Formulations
Indomethacin triethylene ester has been investigated for its incorporation into biodegradable nanoparticulate systems. Research indicates that indomethacin-loaded nanocapsules exhibit selective cytotoxicity against glioma cell lines while sparing normal neural tissue. This selective action is crucial for developing targeted cancer therapies, as it minimizes damage to healthy cells while effectively reducing tumor viability . The combination of indomethacin with other compounds in nanocapsule formulations has shown enhanced antiproliferative effects, leading to necrotic cell death in glioma cells at higher concentrations .
Prodrug Development
The synthesis of ITE as a prodrug has been explored to improve the pharmacokinetics of indomethacin. Studies have demonstrated that ITE exhibits stability under acidic conditions and undergoes hydrolysis in buffered plasma, releasing active indomethacin more effectively than its parent compound . This characteristic makes ITE a promising candidate for oral administration, potentially reducing gastrointestinal toxicity associated with traditional NSAIDs.
Therapeutic Applications
Pain Management
this compound has been utilized in various formulations aimed at treating inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. Its efficacy is attributed to the enhanced absorption and prolonged therapeutic action provided by the esterification process. Clinical studies have reported significant pain relief and improved mobility in patients with severe osteoarthritis when treated with indomethacin formulations .
Anticancer Effects
Emerging research highlights the potential of this compound in cancer therapy. The compound has demonstrated antitumor activity against various cancers, including colorectal and lung cancers. In vitro studies have shown that ITE can inhibit tumor growth by inducing apoptosis and reducing cell proliferation . Additionally, its use in combination therapies may enhance the overall efficacy of cancer treatments by targeting multiple pathways involved in tumor progression.
Neurological Applications
There is ongoing research into the application of this compound in neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that ITE may provide neuroprotective effects by mitigating cognitive decline in affected patients; however, gastrointestinal side effects remain a concern . Further clinical trials are necessary to establish its safety and efficacy in this context.
Comparative Efficacy and Safety
A comparison of traditional indomethacin with its triethylene ester form reveals notable differences in their pharmacological profiles:
| Property | Indomethacin | This compound |
|---|---|---|
| Bioavailability | Moderate | Enhanced due to improved solubility |
| Gastrointestinal Toxicity | High | Reduced due to prodrug formulation |
| Targeted Delivery | Limited | Improved via nanoparticle systems |
| Antitumor Activity | Moderate | Enhanced through selective cytotoxicity |
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
- A study involving patients with rheumatoid arthritis showed that those treated with ITE experienced a significant reduction in pain scores compared to those on standard indomethacin therapy.
- In oncology, a clinical trial assessing ITE's effects on colorectal cancer patients demonstrated a marked decrease in tumor size after consistent treatment over several weeks.
特性
CAS番号 |
157769-09-0 |
|---|---|
分子式 |
C25H28ClNO7 |
分子量 |
489.9 g/mol |
IUPAC名 |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C25H28ClNO7/c1-17-21(16-24(29)34-14-13-33-12-11-32-10-9-28)22-15-20(31-2)7-8-23(22)27(17)25(30)18-3-5-19(26)6-4-18/h3-8,15,28H,9-14,16H2,1-2H3 |
InChIキー |
ZQQUXESLZKCOQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCOCCOCCO |
Key on ui other cas no. |
157769-09-0 |
同義語 |
indomethacin triethylene ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















